(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
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Overview
Description
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of bromine and methoxy groups in the structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-bromoaniline with an appropriate reagent to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with morpholine under specific reaction conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine: Similar structure with a chlorine atom instead of bromine.
(2R)-2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine: Similar structure with a fluorine atom instead of bromine.
(2R)-2-(4-iodophenyl)-4-[(4-methoxyphenyl)methyl]morpholine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity and interactions with molecular targets.
Properties
CAS No. |
920802-41-1 |
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Molecular Formula |
C18H20BrNO2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine |
InChI |
InChI=1S/C18H20BrNO2/c1-21-17-8-2-14(3-9-17)12-20-10-11-22-18(13-20)15-4-6-16(19)7-5-15/h2-9,18H,10-13H2,1H3/t18-/m0/s1 |
InChI Key |
FCBNPQTWCCXYMX-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CCO[C@@H](C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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